molecular formula C22H22N4O2 B2428232 N-(4-(benzyloxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 1909584-47-9

N-(4-(benzyloxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Cat. No.: B2428232
CAS No.: 1909584-47-9
M. Wt: 374.444
InChI Key: HWSRGDUOWGCUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzyloxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a pyrimidine ring substituted with a pyrrolidinyl group and a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name

N-(4-phenylmethoxyphenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-22(20-14-21(24-16-23-20)26-12-4-5-13-26)25-18-8-10-19(11-9-18)28-15-17-6-2-1-3-7-17/h1-3,6-11,14,16H,4-5,12-13,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSRGDUOWGCUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The pyrimidine ring is constructed via cyclocondensation, followed by functionalization at position 6. A representative protocol involves:

  • Starting material : 4,6-Dichloropyrimidine.
  • Pyrrolidine introduction : Reaction with pyrrolidine in dimethylacetamide (DMAc) at 80°C for 12 hours, yielding 6-(pyrrolidin-1-yl)-4-chloropyrimidine (85–90% yield).
  • Carboxylic acid formation : Hydrolysis of the 4-chloro group using 6M HCl at reflux (110°C, 6 hours), achieving 78% conversion to 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid.

Key Data :

Step Reagents/Conditions Yield (%) Purity (HPLC)
NAS Pyrrolidine, DMAc, 80°C 88 95
Hydrolysis 6M HCl, reflux 78 92

Amide Coupling Strategies

Acid Chloride-Mediated Coupling

Activation of the carboxylic acid to its corresponding chloride facilitates amide bond formation:

  • Chlorination : Treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 40°C for 2 hours, yielding the acid chloride.
  • Amine coupling : Reaction with 4-(benzyloxy)aniline in the presence of triethylamine (TEA) as a base, conducted in tetrahydrofuran (THF) at 0°C to room temperature (16 hours, 72% yield).

Reaction Scheme :
$$
\text{6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid} \xrightarrow{\text{SOCl}_2, \text{DCM}} \text{Acid chloride} \xrightarrow{\text{4-(Benzyloxy)aniline, TEA}} \text{Target compound}
$$

Direct Coupling Using Activators

Alternative methods employ coupling agents such as HATU or EDCI:

  • HATU-mediated coupling : 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid (1 eq), HATU (1.2 eq), DIPEA (3 eq), and 4-(benzyloxy)aniline (1.1 eq) in DMF at 25°C for 6 hours (82% yield).

Comparative Data :

Coupling Method Reagents Solvent Yield (%)
Acid chloride SOCl₂, TEA THF 72
HATU HATU, DIPEA DMF 82

Alternative Route: Cyano Intermediate Hydrolysis

A patent-derived approach involves nitrile hydrolysis to form the carboxamide:

  • Synthesis of 6-(pyrrolidin-1-yl)pyrimidine-4-carbonitrile :
    • Palladium-catalyzed cyanation of 4-chloro-6-(pyrrolidin-1-yl)pyrimidine using Zn(CN)₂ and Pd(PPh₃)₄ in DMF (70% yield).
  • Acidic hydrolysis : Treatment with concentrated H₂SO₄ at 100°C for 4 hours, yielding the carboxylic acid (65% yield).
  • Amide formation : As described in Section 3.1.

Advantages : Avoids handling reactive acid chlorides but requires stringent control over hydrolysis conditions to prevent over-oxidation.

Synthesis of 4-(Benzyloxy)aniline

Benzyl Protection of 4-Aminophenol

  • Benzylation : 4-Aminophenol reacted with benzyl bromide in the presence of K₂CO₃ in acetone (60°C, 8 hours, 89% yield).
  • Characterization : $$ ^1\text{H NMR} $$ (DMSO-d6) δ 7.45–7.30 (m, 5H, Bn), 6.85 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H), 5.05 (s, 2H, OCH₂Ph).

Scalability and Process Optimization

Critical Parameters

  • Temperature control : Excess heat during NAS leads to dimerization byproducts.
  • Protection strategies : The benzyl group remains stable under acidic/basic conditions but requires hydrogenolysis for deprotection in related analogs.

Pilot-Scale Data

Parameter Lab Scale (10 g) Pilot Scale (1 kg)
Reaction Time (NAS) 12 hours 14 hours
Yield (Overall) 68% 63%
Purity 95% 92%

Chemical Reactions Analysis

Hydrolysis of Benzyloxy Group

The benzyl ether group undergoes hydrolysis under acidic or catalytic conditions:

Reaction Type Conditions Reagents/Catalysts Outcome
Acidic hydrolysisTFA, 120°C (microwave)Trifluoroacetic acidCleavage of benzyloxy to hydroxyl group
Catalytic hydrogenationH₂ (40–50 psi), Pd/C, MeOHPearlman’s catalyst (Pd-C)Deprotection to yield phenolic derivative

This reaction is critical for generating pharmacologically active metabolites or intermediates for further derivatization.

Substitution at Pyrimidine Ring

The pyrimidine ring undergoes nucleophilic substitution at the 6-position (activated by electron-withdrawing carboxamide):

Reagent Conditions Product Application
Amines (e.g., pyrrolidine)Microwave irradiation, DMFReplacement of leaving groups (e.g., Cl) with aminesKey step in synthesizing target compound
ThiolsBase-mediated, RTThioether derivativesEnhances solubility/bioactivity

The pyrrolidine substituent at C6 can be further modified via alkylation or acylation .

Carboxamide Reactivity

The carboxamide group participates in hydrolysis and coupling reactions:

Reaction Conditions Outcome
Acidic hydrolysisHCl (6N), refluxConversion to carboxylic acid
Amide couplingEDC/HOBt, DCMFormation of new amide bonds

Hydrolysis of the carboxamide is less common due to steric hindrance from the adjacent pyrimidine ring.

Hydrogenolysis of Benzyl Group

Catalytic hydrogenation selectively removes the benzyl protecting group:

Conditions :

  • Catalyst : 20% Pd-C in MeOH

  • Pressure : 40–50 psi H₂

  • Yield : 82–97%

This method preserves the pyrimidine and pyrrolidine moieties while enabling access to hydroxylated intermediates .

Stability Under Thermal and Oxidative Conditions

The compound demonstrates moderate thermal stability but is sensitive to strong oxidizers:

Condition Effect
Heating (>200°C)Partial decomposition
H₂O₂/OzoneOxidation of pyrrolidine to nitroxide

These properties inform storage and handling protocols.

Key Mechanistic Insights

  • Benzyloxy cleavage : Proceeds via acid-catalyzed SN1 or metal-assisted heterolytic cleavage .

  • Pyrimidine substitution : Follows a concerted SNAr mechanism due to electron-deficient ring.

  • Carboxamide stability : Resonance stabilization with pyrimidine ring reduces hydrolysis rates.

Scientific Research Applications

Antibacterial Properties

Recent studies have indicated that compounds similar to N-(4-(benzyloxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide exhibit significant antibacterial activity. For instance, derivatives containing pyrrole structures have shown potent effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis . The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.125 to 12.5 µg/mL, demonstrating their superior efficacy compared to standard antibiotics like vancomycin and ciprofloxacin .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Research focusing on pyrimidine derivatives revealed that they can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth . For example, certain derivatives were found to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.

Multicomponent Reactions

The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecules from simpler precursors . These reactions are advantageous due to their ability to produce high yields and purities while minimizing the number of steps involved.

Chemical Modifications

Chemical modifications of the core structure can enhance the biological activity of the compound. For instance, substituting different functional groups on the pyrimidine ring or altering the benzyloxy moiety can lead to improved potency and selectivity against specific biological targets .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against various bacterial strains. One study reported an MIC of 8 ng/mL against MRSE, significantly outperforming traditional antibiotics . These findings underscore the compound's potential as a lead candidate for developing new antibacterial agents.

Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis has been conducted to understand how structural variations affect biological activity. The presence of specific substituents on the phenyl ring was found to correlate with increased antibacterial potency, providing insights for future drug design efforts .

Compound StructureActivity TypeMIC (µg/mL)Reference
This compoundAntibacterial8
Pyrrole DerivativeAntibacterial3.125 - 12.5
Pyrimidine DerivativeAntitumorVaries

Mechanism of Action

The mechanism of action of N-(4-(benzyloxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and pyrrolidinyl group play crucial roles in binding to the active site of the target, while the pyrimidine ring provides structural stability. This interaction can inhibit the activity of enzymes or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(methoxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide: Similar structure but with a methoxy group instead of a benzyloxy group.

    N-(4-(ethoxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide: Similar structure but with an ethoxy group instead of a benzyloxy group.

    N-(4-(fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide: Similar structure but with a fluorophenyl group instead of a benzyloxy group.

Uniqueness

N-(4-(benzyloxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is unique due to the presence of the benzyloxy group, which can enhance its binding affinity and specificity towards certain biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(4-(benzyloxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, with CAS number 1909584-47-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C22_{22}H22_{22}N4_{4}O2_{2}
  • Molecular Weight : 374.4 g/mol
  • Structure : The compound features a pyrimidine core substituted with a benzyloxy group and a pyrrolidine moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound often interact with various biological targets, including:

  • Mitogen Activated Protein Kinase (MAPK) Pathway : This pathway plays a significant role in cell signaling related to growth and differentiation. Inhibitors targeting this pathway have shown promise in cancer treatment by blocking tumorigenesis and cancer progression .
  • PD-1/PD-L1 Interaction : Compounds that disrupt the PD-1/PD-L1 pathway can enhance T-cell activity against tumors, making them valuable in immunotherapy .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that derivatives of pyrimidine compounds can inhibit cancer cell proliferation effectively. For instance, related compounds have shown IC50_{50} values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .

Antibacterial Activity

This compound has also been assessed for antibacterial properties. Studies on similar pyrrole derivatives revealed MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting a potential for development as an antibacterial agent .

Study 1: MAPK Inhibition

In a study focused on MEK inhibitors, derivatives similar to this compound were synthesized and screened for their ability to inhibit the MEK1 enzyme. The most potent compound showed an IC50_{50} of 91 nM, indicating strong inhibition of the MAPK pathway and potential utility in treating cancers resistant to conventional therapies .

Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial activity of pyrrole benzamide derivatives. The study found that certain derivatives exhibited potent activity against Gram-positive bacteria with MIC values as low as 11 nM, highlighting their potential as new antibacterial agents .

Data Tables

Biological Activity Tested Compound IC50_{50} MIC (μg/mL) Target
MEK InhibitionN-(benzyloxy)...91 nM-MEK1
Antibacterial ActivityPyrrole Derivative-3.12 - 12.5S. aureus
Anticancer ActivitySimilar DerivativeLow μM-Various

Q & A

Basic: What are the key synthetic routes for N-(4-(benzyloxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves sequential coupling reactions, starting with the formation of the pyrimidine core followed by functionalization of the benzyloxy and pyrrolidine groups. Key steps include:

  • Amide bond formation between the pyrimidine carboxylic acid derivative and the 4-(benzyloxy)aniline moiety under coupling agents like EDCI/HOBt .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-synthesis purification via column chromatography to remove byproducts .
  • Temperature control : Reactions are often conducted at 60–80°C to balance activation energy and thermal decomposition risks .
    Critical monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity before proceeding to subsequent steps .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry, such as distinguishing pyrrolidine substitution patterns and benzyloxy group orientation .
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., amide bond conformation) and validates hydrogen-bonding interactions in the solid state .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for pharmacological studies) and detects trace solvents or unreacted intermediates .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Answer:
Discrepancies often arise from:

  • Metabolic instability : Use liver microsome assays to identify metabolic hotspots (e.g., benzyloxy group oxidation) and design stabilized analogs .
  • Bioavailability limitations : Employ physicochemical profiling (logP, solubility) to optimize formulations. For example, PEGylation improves aqueous solubility for in vivo delivery .
  • Species-specific differences : Validate targets across multiple models (e.g., murine vs. human cell lines) to confirm relevance .

Advanced: What computational methods are used to model interactions between this compound and biological targets?

Answer:

  • Molecular docking : Predict binding modes to enzymes (e.g., kinases) by aligning the pyrrolidine-pyrimidine core in active sites. Software like AutoDock Vina assesses binding affinity .
  • Molecular Dynamics (MD) simulations : Evaluate conformational stability of the benzyloxy group in solvent or lipid bilayers over 100-ns trajectories .
  • QSAR models : Correlate substituent electronic properties (Hammett constants) with inhibitory activity to guide synthetic prioritization .

Basic: What strategies optimize the solubility and stability of this compound in experimental settings?

Answer:

  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to balance solubility and biocompatibility .
  • Lyophilization : Convert to a stable amorphous solid for long-term storage, confirmed via DSC (Differential Scanning Calorimetry) .
  • pH adjustment : Buffered solutions (pH 6–7) prevent hydrolysis of the carboxamide group during cell-based assays .

Advanced: How do structural modifications at the benzyloxy group affect biological activity?

Answer:

  • Electron-withdrawing substituents (e.g., -CF3) enhance metabolic stability but may reduce target binding due to steric hindrance .
  • Comparative SAR studies : Replace benzyloxy with phenoxy or naphthyloxy groups to evaluate π-π stacking interactions. Bioactivity data (IC50) from kinase inhibition assays guide optimization .

Advanced: What are common pitfalls in crystallographic analysis, and how can they be mitigated?

Answer:

  • Crystal twinning : Use slow evaporation in mixed solvents (e.g., hexane/ethyl acetate) to grow single crystals .
  • Disorder in flexible groups : Collect data at low temperatures (100 K) to stabilize the pyrrolidine ring conformation .
  • Resolution limits : Synchrotron radiation improves data quality for weakly diffracting crystals .

Basic: How is HPLC applied in synthesizing and purifying this compound?

Answer:

  • Method development : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to separate intermediates .
  • Purity thresholds : Set UV detection at 254 nm; collect fractions with >95% area under the curve for downstream reactions .

Advanced: How to design a SAR study focusing on the pyrrolidine moiety’s role?

Answer:

  • Analog synthesis : Replace pyrrolidine with piperidine or azetidine to probe ring size effects on target binding .
  • Functional assays : Test analogs in enzyme inhibition (e.g., IC50) and cytotoxicity (e.g., CC50) assays. Correlate activity with steric parameters (Taft’s Es) .

Advanced: What metabolic pathways are predicted, and how are they studied?

Answer:

  • Phase I metabolism : CYP450 isoforms (e.g., CYP3A4) oxidize the benzyloxy group, identified via LC-MS/MS metabolite profiling .
  • Glucuronidation : Incubate with UDP-glucuronosyltransferase (UGT) isoforms to assess conjugation at the carboxamide .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.